1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone, also known as CPI-169, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of the bromodomain and extraterminal (BET) family of proteins, which are involved in regulating gene expression.
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole nucleus, similar to the mentioned compound, have been synthesized and evaluated for their antimicrobial properties. A study by Salimon, Salih, and Hussien (2011) synthesized 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone derivatives and found significant antimicrobial activity with MIC values ranging from 30.2 - 43.2 μg cm-3, indicating that cyclization into the 1,3,4-oxadiazole nucleus could result in enhanced antimicrobial activity (Salimon, Salih, & Hussien, 2011).
Anticancer and Cytotoxic Studies
Structurally related compounds have been explored for their potential anticancer activities. For instance, Govindhan et al. (2017) synthesized and characterized a compound for cytotoxicity evaluation, shedding light on the potential of such compounds in cancer research. Their findings suggest that these compounds could have implications in pharmacokinetics and might serve as carrier molecules in biological applications, though further studies are needed to explore their full potential and mechanisms of action (Govindhan et al., 2017).
Drug Metabolism and Interaction Studies
Research by Rehmel et al. (2006) on the metabolites of Prasugrel, a thienopyridine antiplatelet agent, highlights the role of cytochrome P450 in the biotransformation of compounds with similar structural features. This kind of research is crucial for understanding the metabolic pathways and potential drug interactions of new pharmaceuticals, providing insights into their safety and efficacy profiles (Rehmel et al., 2006).
Synthesis and Chemical Characterization
The synthesis and characterization of compounds containing oxadiazole and piperidine rings, as explored in multiple studies, form a foundational aspect of research applications. These compounds are synthesized through various chemical reactions, and their structures are confirmed through spectroscopic techniques, including IR, NMR, and MS, as well as elemental analysis. For example, the work by Potkin et al. (2012) on the rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles emphasizes the significance of these processes in developing new chemical entities with potential biological activities (Potkin et al., 2012).
properties
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-3-2-4-14(11-13)12-17(23)22-9-7-16(8-10-22)19-21-20-18(24-19)15-5-6-15/h2-4,11,15-16H,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPNVUADXOJFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.